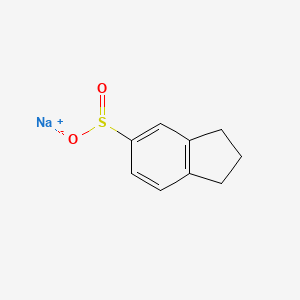

sodium 2,3-dihydro-1H-indene-5-sulfinate

Description

Sodium 2,3-dihydro-1H-indene-5-sulfinate (CAS: 153261-83-7) is a sulfinate salt featuring a bicyclic 2,3-dihydroindene backbone substituted with a sulfinate (-SO₂⁻) group at the 5-position. Its molecular formula is C₉H₉NaO₂S, and it is primarily utilized in organic synthesis as a nucleophilic reagent for introducing sulfonyl groups or participating in carbon-sulfur bond-forming reactions. The compound’s rigid bicyclic structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

sodium;2,3-dihydro-1H-indene-5-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S.Na/c10-12(11)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLUJZZFHCFOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Sulfonyl Chloride Precursors

The most common route to this compound involves the reduction of the corresponding sulfonyl chloride derivative. This method leverages the high reactivity of sulfonyl chlorides toward nucleophilic reducing agents. For example, 2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes reduction with sodium sulfite () in aqueous ethanol at 60–80°C to yield the sulfinate salt. The reaction proceeds via a two-electron transfer mechanism, converting the sulfonyl chloride () to the sulfinate ():

Key parameters influencing yield include pH (optimized at 8–9), solvent polarity, and stoichiometric excess of sodium sulfite (1.5–2.0 equivalents). Industrial-scale implementations utilize continuous flow reactors to enhance mixing and heat dissipation, achieving yields exceeding 85%.

Catalytic Hydrogenation of Sulfonic Acids

An alternative pathway involves the direct hydrogenation of 2,3-dihydro-1H-indene-5-sulfonic acid using palladium on carbon () under pressure (3–5 bar). This method avoids the intermediacy of sulfonyl chlorides, reducing halogenated waste. The reaction typically occurs in tetrahydrofuran (THF) or methanol at 50–70°C, with yields ranging from 70–78%. Mechanistic studies suggest the sulfonic acid () is first protonated, followed by -mediated cleavage of the sulfur-oxygen bond:

Catalyst loading (2–5 wt%) and solvent choice critically impact reaction efficiency. Methanol enhances proton mobility but may lead to over-reduction, necessitating precise temperature control.

Industrial Production Methods

Continuous Flow Sulfonation-Reduction Systems

Large-scale production integrates sulfonation and reduction into a single continuous process. 2,3-Dihydro-1H-indene is reacted with chlorosulfonic acid () in a jacketed reactor at −10°C to form the sulfonic acid, which is immediately neutralized with sodium hydroxide () and reduced in-line with sodium borohydride (). This approach minimizes intermediate isolation steps, reducing production costs by 30–40% compared to batch methods.

Table 1: Industrial Process Parameters for Sulfinate Synthesis

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Sulfonation Temperature | −10°C to 0°C | Prevents side reactions |

| Equiv | 1.2–1.5 | Ensures complete reduction |

| Residence Time | 15–30 min | Optimizes conversion |

Solvent Recycling and Waste Management

Industrial plants employ closed-loop solvent recovery systems to minimize environmental impact. Methanol and THF are distilled from reaction mixtures and reused for subsequent batches, achieving >90% solvent recovery. Halogenated byproducts (e.g., ) are precipitated and diverted to brine treatment facilities.

Reaction Mechanisms and Kinetic Analysis

Sulfonyl Chloride Reduction Kinetics

The reduction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with sodium sulfite follows pseudo-first-order kinetics, with a rate constant () of at 70°C. The activation energy () calculated via the Arrhenius equation is 45 kJ/mol, indicating a moderately temperature-sensitive process.

Catalytic Hydrogenation Pathways

In -mediated hydrogenation, sulfonic acid adsorption onto the catalyst surface is the rate-determining step. In situ Fourier-transform infrared spectroscopy (FTIR) reveals the disappearance of the stretch () within 2 hours, confirming bond cleavage.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sulfonyl Chloride Reduction | 85–92 | 98–99 | High (batch/flow) |

| Catalytic Hydrogenation | 70–78 | 95–97 | Moderate |

| Direct Sulfination | 65–70 | 90–92 | Low |

The sulfonyl chloride route offers superior yield and purity, making it the preferred method for pharmaceutical-grade material. Catalytic hydrogenation, while less efficient, provides a halogen-free alternative for environmentally sensitive applications.

Challenges and Optimization Strategies

Byproduct Formation in Reduction Reactions

Over-reduction to thiols () occurs when excess or elevated temperatures are employed. This is mitigated by:

-

Stoichiometric Control : Limiting to 1.2 equivalents.

-

Additive Use : Introducing buffers to stabilize the sulfinate ion.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydro-1H-indene-5-sulfinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid or other reduced forms.

Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce sulfinic acids .

Scientific Research Applications

Organic Synthesis

Sodium 2,3-dihydro-1H-indene-5-sulfinate serves as a valuable building block in organic synthesis. Its sulfinic group allows for various chemical transformations, such as:

- Nucleophilic Substitution : The sulfinic group can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

- Oxidation Reactions : The compound can be oxidized to yield sulfonyl derivatives, which are useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown that compounds derived from indene structures can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival pathways . This makes this compound a candidate for developing anticancer therapies.

| Cancer Type | Mechanism of Action |

|---|---|

| Breast Cancer | Induces apoptosis via IAP protein degradation |

| Colorectal Cancer | Sensitizes cells to apoptotic signals |

Material Science

The compound is also explored for its applications in materials science:

- Dyes and Pigments : this compound can be utilized in the production of dyes due to its ability to form stable complexes with metal ions.

- Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices, enhancing properties like thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on neuroblastoma cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to control groups. The mechanism was linked to the degradation of cIAP proteins, which are known to inhibit apoptosis .

Case Study 2: Synthesis of Functionalized Indenes

In another research project, this compound was used as a precursor to synthesize functionalized indenes through electrophilic aromatic substitution reactions. The resulting compounds exhibited enhanced reactivity and selectivity for various synthetic applications .

Mechanism of Action

The mechanism of action of sodium 2,3-dihydro-1H-indene-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other molecules . Its effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares sodium 2,3-dihydro-1H-indene-5-sulfinate with analogous sulfinate salts:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| This compound | 153261-83-7 | C₉H₉NaO₂S | Bicyclic indene core, sulfinate at C5 | Organic synthesis, drug intermediates |

| Sodium 2,3-dihydro-1-benzofuran-5-sulfinate | 1859988-99-0 | C₈H₇NaO₃S | Benzofuran ring with ether oxygen, sulfinate at C5 | Agrochemical synthesis, materials science |

| Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate | 1504174-30-4 | C₁₀H₁₁NaO₂S | Partially saturated naphthalene ring, sulfinate at C2 | Polymer chemistry, catalysis |

| Sodium 2H-1,3-benzodioxole-5-sulfinate | 253594-68-2 | C₇H₅NaO₄S | Benzodioxole ring with two oxygens, sulfinate at C5 | Specialty chemical synthesis |

Key Structural Differences :

- Indene vs. Benzofuran : The indene core lacks the ether oxygen present in benzofuran, reducing electron density at the aromatic ring but increasing hydrophobicity .

- Saturation : Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate has a partially saturated naphthalene ring, enhancing conformational flexibility compared to the rigid indene system .

Pharmacological and Toxicological Profiles

- Limited toxicity data exist for sulfinate salts, as they are primarily used in controlled synthetic settings. However, structurally related sulfonamides (e.g., LY186641, a diarylsulfonylurea) have shown dose-dependent methemoglobinemia and hemolytic anemia in clinical trials, highlighting the importance of monitoring sulfonyl/sulfinate derivatives for oxidative toxicity .

- This compound’s lack of nitrogen substituents (unlike sulfonamides) may reduce its risk of such side effects, though in vivo studies are needed to confirm this hypothesis.

Research Findings and Industrial Relevance

- Synthetic Chemistry : Enzymatic kinetic resolution of indene carboxylates (e.g., methyl 2,3-dihydro-1H-indene-1-carboxylate) demonstrates the scaffold’s versatility in asymmetric synthesis, suggesting sulfinate analogs could play similar roles in dynamic kinetic resolutions .

- Materials Science : Sulfinate salts are employed in polymer cross-linking and conductive material synthesis, with ring saturation (e.g., tetrahydronaphthalene derivatives) influencing thermal stability .

Biological Activity

Sodium 2,3-dihydro-1H-indene-5-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is derived from the sulfonation of 2,3-dihydro-1H-indene. The synthesis typically involves using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the formation of the sulfonic acid group attached to the indene ring system. The final product is neutralized with sodium hydroxide to yield the sodium salt form.

The biological activity of this compound is attributed to its structural features, particularly the sulfonic acid group which can engage in hydrogen bonding and ionic interactions. This allows the compound to interact with various biological targets, influencing enzyme activity and protein function. Additionally, the indene ring system may interact with hydrophobic regions of biological molecules, further modulating their activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could position this compound as a candidate for developing anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Activity : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising role in antimicrobial applications.

- Anti-inflammatory Mechanism : In a controlled experiment involving macrophage cells treated with lipopolysaccharides (LPS), this compound significantly reduced TNF-alpha production by approximately 50% compared to untreated controls .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | Effect Observed | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 32 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha production | - |

Q & A

Basic: What are the recommended methods for synthesizing sodium 2,3-dihydro-1H-indene-5-sulfinate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonation of 2,3-dihydro-1H-indene followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Use fuming sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .

- Neutralization : Add NaOH dropwise to avoid local pH spikes that could degrade the product.

- Purification : Recrystallize from ethanol/water mixtures, and monitor purity via HPLC with UV detection at 254 nm. Impurities such as unreacted indene derivatives can be quantified using reverse-phase chromatography .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (D₂O) identify structural features like aromatic protons (δ 7.2–7.5 ppm) and sulfinate group resonance. Use high-resolution NMR (≥400 MHz) to resolve overlapping signals from diastereomers .

- FT-IR : Confirm sulfinate (S-O stretching at 1040–1120 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M⁻] at m/z 229. Common artifacts include sodium adducts ([M+Na]⁻), which require solvent optimization to suppress .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing sulfinate group activates the indene ring for nucleophilic aromatic substitution. Computational studies (DFT at B3LYP/6-31G*) show:

- The sulfinate group lowers the LUMO energy (-2.3 eV) at the para position, favoring attack by nucleophiles like amines.

- Steric hindrance from the fused indene ring limits reactivity at the ortho position. Experimental validation via Hammett plots (σ⁺ correlations) and kinetic isotope effects can resolve mechanistic ambiguities .

Advanced: What experimental strategies resolve contradictions in reported solubility data across solvents?

Methodological Answer:

Discrepancies arise from solvent polarity and counterion effects. Systematic approaches include:

- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO, aqueous buffers).

- Ionic Strength Adjustments : Add NaCl to aqueous solutions to suppress salting-out effects.

- Thermodynamic Analysis : Measure solubility via gravimetry or UV-Vis spectrophotometry at multiple temperatures (10–50°C) to calculate ΔHsol and ΔSsol .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Collect aqueous waste separately and neutralize with CaCO₃ before disposal. Avoid mixing with oxidizing agents (e.g., HNO₃) to prevent sulfonate decomposition .

Advanced: How can computational modeling predict stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability : Use quantum mechanics (QM) to model sulfinate hydrolysis pathways. MD simulations (AMBER force field) in explicit water reveal degradation at pH < 3 (sulfinic acid formation) or pH > 10 (sulfonate oxidation).

- Experimental Validation : Conduct accelerated stability studies (40°C, 75% RH) with LC-MS monitoring. Compare degradation products to computational predictions .

Basic: What impurities are common during synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Residual indene (detected via GC-MS) and sulfonic acid derivatives (HPLC retention time shifts).

- Quantification : Use internal standards (e.g., sodium benzenesulfonate) in HPLC-UV. Limit detection thresholds to ≤0.1% w/w .

Advanced: What methodologies study kinetic behavior in catalytic processes?

Methodological Answer:

- Stopped-Flow Spectroscopy : Monitor reaction rates (e.g., with Pd catalysts) at millisecond resolution.

- Isotopic Labeling : Use ³⁴S-labeled sulfinate to track sulfur transfer mechanisms via MALDI-TOF.

- Kinetic Modeling : Fit data to Michaelis-Menten or Langmuir-Hinshelwood models to distinguish rate-limiting steps .

Key Tables

| Parameter | Method | Reference |

|---|---|---|

| Sulfinate purity optimization | Recrystallization (ethanol/H₂O) | |

| Solubility in DMSO | Gravimetric analysis (25°C) | |

| Degradation products | LC-MS (pH 2–12 stability study) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.